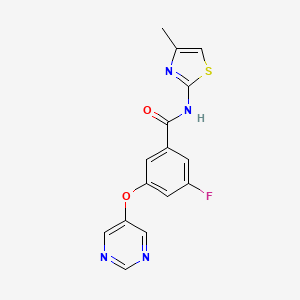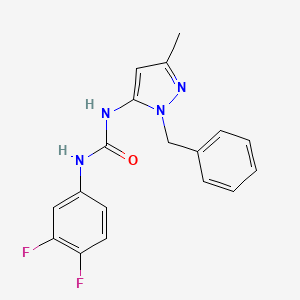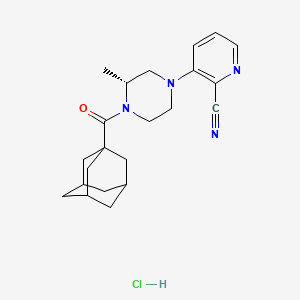
N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
Novel Inducer of β Cell Proliferation
WS6 is a beta cell proliferation simulator. WS6 stimulates proliferation of both human beta and alpha cells while maintaining cellular viability and the beta cell differentiated phenotype. WS6 normalized blood glucose and induced concomitant increases in β cell proliferation and β cell number. Affinity pulldown and kinase profiling studies implicate Erb3 binding protein-1 and the IκB kinase pathway in the mechanism of action of WS6. WS6 may help increase human islet mass needed for successful treatment of diabetes.
Applications De Recherche Scientifique
Cancer Treatment : MK-0457, a variant of the compound, is an Aurora kinase inhibitor developed for cancer treatment. It primarily undergoes N-oxidation and N-demethylation in human and animal liver preparations, indicating its metabolic pathway and potential drug interactions in clinical cancer treatment (Ballard, Prueksaritanont, & Tang, 2007).
Wound Healing : The compound's variant showed potential in wound healing and tissue repair through computer-aided virtual screening and Molecular dynamics (MD) simulation, particularly for its interaction with STAT3 protein, which is significant in cell proliferation and tissue repair (Kumar, Chaaudhary, Paul, & Verma, 2022).
Biochemical Analysis : Another derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized for use as a PET agent for imaging IRAK4 enzyme in neuroinflammation, demonstrating the compound's utility in advanced biochemical imaging (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Mécanisme D'action
Target of Action
WS6, also known as N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)methyl]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide, primarily targets the Erb3 binding protein-1 (EBP1) and the IκB kinase pathway . EBP1 is an RNA-binding protein involved in growth regulation and inhibition .
Mode of Action
WS6 modulates the activities of EBP1 and the IκB kinase pathway . This modulation leads to the promotion of β cell proliferation . It’s also known to stimulate human α cell proliferation
Biochemical Pathways
The biochemical pathways affected by WS6 are primarily related to cell proliferation. WS6 induces a dose-dependent increase of Caspase 3/7 activity, which is a key player in the apoptosis pathways of cancer cells . This suggests that WS6 may have a role in regulating cell survival and death pathways.
Pharmacokinetics
In silico studies suggest that ws6 exhibits good binding potential with its targets . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of WS6 and their impact on its bioavailability.
Result of Action
WS6 stimulates proliferation of both human β and α cells while maintaining cellular viability and the β cell differentiated phenotype . This suggests that WS6 could potentially be used to increase human islet mass, which could be beneficial for the treatment of diabetes .
Analyse Biochimique
Biochemical Properties
WS6 interacts with various enzymes, proteins, and other biomolecules in the human body. It stimulates the proliferation of both human beta and alpha cells, indicating that WS6 is not a beta cell-specific mitogen
Cellular Effects
WS6 has significant effects on various types of cells and cellular processes. It influences cell function by stimulating both alpha and beta cell proliferation without affecting differentiation or viability . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
The molecular mechanism of WS6 is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, WS6 shows stable effects over time. It maintains cellular viability and the beta cell differentiated phenotype . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated.
Dosage Effects in Animal Models
The effects of WS6 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
WS6 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions are still under study.
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of WS6 and any effects on its activity or function are currently under study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[6-[4-[2-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]-2-oxoethyl]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-37-10-12-38(13-11-37)17-21-6-7-22(15-24(21)29(30,31)32)35-26(39)14-19-2-8-23(9-3-19)41-27-16-25(33-18-34-27)36-28(40)20-4-5-20/h2-3,6-9,15-16,18,20H,4-5,10-14,17H2,1H3,(H,35,39)(H,33,34,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODTDQFHDJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101882 | |
| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421227-53-3 | |
| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421227-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[6-[(Cyclopropylcarbonyl)amino]-4-pyrimidinyl]oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)


![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
